molecular formula C8H11ClN2O2 B1626846 4-Chloro-2,6-diethoxypyrimidine CAS No. 93232-55-4

4-Chloro-2,6-diethoxypyrimidine

Cat. No.: B1626846
CAS No.: 93232-55-4
M. Wt: 202.64 g/mol
InChI Key: LUERGSJQVGGPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6-diethoxypyrimidine is a halogenated pyrimidine derivative characterized by ethoxy (-OCH₂CH₃) substituents at positions 2 and 6 and a chlorine atom at position 2. Pyrimidines are aromatic heterocycles with wide applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions. The ethoxy groups in this compound enhance its electron-donating capacity and steric bulk, influencing its reactivity in nucleophilic substitution reactions and its solubility profile .

Properties

CAS No.

93232-55-4

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-2,6-diethoxypyrimidine

InChI

InChI=1S/C8H11ClN2O2/c1-3-12-7-5-6(9)10-8(11-7)13-4-2/h5H,3-4H2,1-2H3

InChI Key

LUERGSJQVGGPMC-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NC(=N1)OCC)Cl

Canonical SMILES

CCOC1=CC(=NC(=N1)OCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-2,6-diethoxypyrimidine, highlighting substituent variations and their implications:

Compound Name CAS No. Substituents (Positions) Similarity Score Key Properties/Applications Reference
4-Chloro-2-ethoxy-5-fluoropyrimidine 56076-20-1 Cl (4), EtO (2), F (5) 0.94 Enhanced reactivity due to electron-withdrawing F; potential antiviral activity
4-Chloro-2,6-dimethylpyrimidine 4472-45-1 Cl (4), Me (2,6) N/A Lower steric hindrance; used in pesticide synthesis
4,6-Dichloro-5-methoxypyrimidine N/A Cl (4,6), MeO (5) N/A High crystallinity; halogen bonding in crystal lattice
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine 94170-69-1 Cl (4), ClCH₂ (6), MeO (2) 0.72 Bifunctional reactivity (Cl and chloromethyl groups); intermediate in drug design
4-Amino-2,6-dimethoxypyrimidine N/A NH₂ (4), MeO (2,6) N/A Drug intermediate (e.g., sulfonamide antibiotics)

Structural and Electronic Effects

  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in 4-Chloro-2,6-diethoxypyrimidine) provide greater steric bulk and electron-donating capacity compared to methoxy groups. This increases susceptibility to nucleophilic attack at the 4-chloro position but may reduce solubility in polar solvents compared to methoxy analogs .
  • In contrast, dichloro derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit stronger halogen bonding, influencing crystal packing and melting points (313–315 K) .

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